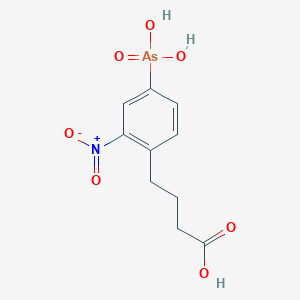
4-(4-Arsono-2-nitrophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Arsono-2-nitrophenyl)butanoic acid is a chemical compound known for its unique structure and properties. It is also referred to as benzenebutanoic acid, 4-arsonoyl-2-nitro- . This compound contains both an arsonic acid group and a nitro group attached to a phenyl ring, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Arsono-2-nitrophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a phenylbutanoic acid derivative followed by the introduction of the arsonic acid group. The nitration reaction usually requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Arsono-2-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form different oxidation states of arsenic.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Various arsenic oxides.
Reduction: 4-(4-Amino-2-nitrophenyl)butanoic acid.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(4-Arsono-2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 4-(4-Arsono-2-nitrophenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Arsono-2-nitrophenyl)propanoic acid
- 4-(4-Arsono-2-nitrophenyl)pentanoic acid
- 4-(4-Arsono-2-nitrophenyl)hexanoic acid
Uniqueness
4-(4-Arsono-2-nitrophenyl)butanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5455-77-6 |
|---|---|
Formule moléculaire |
C10H12AsNO7 |
Poids moléculaire |
333.13 g/mol |
Nom IUPAC |
4-(4-arsono-2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H12AsNO7/c13-10(14)3-1-2-7-4-5-8(11(15,16)17)6-9(7)12(18)19/h4-6H,1-3H2,(H,13,14)(H2,15,16,17) |
Clé InChI |
IOCQDDQPTMOFFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


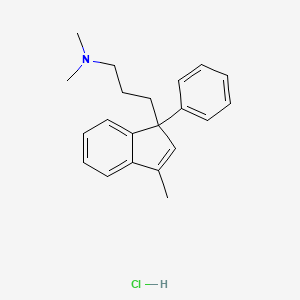
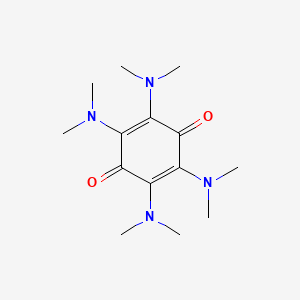
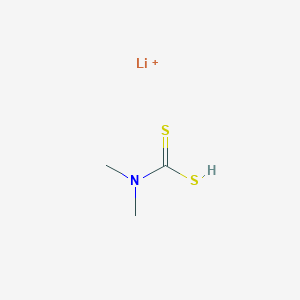
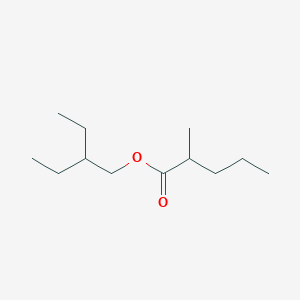
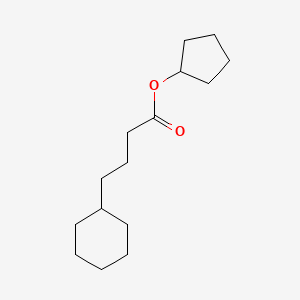

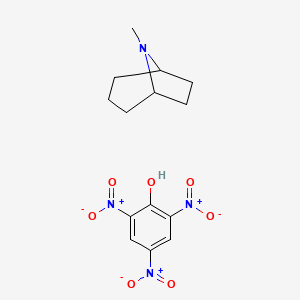
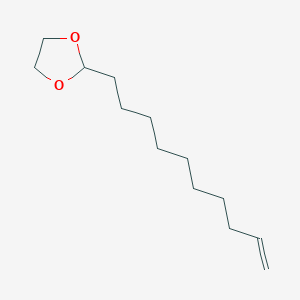
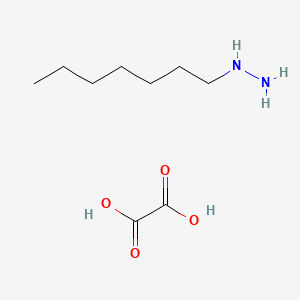
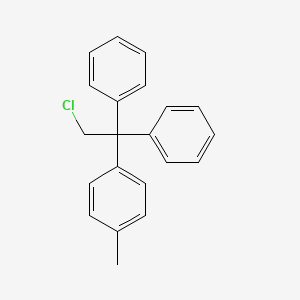
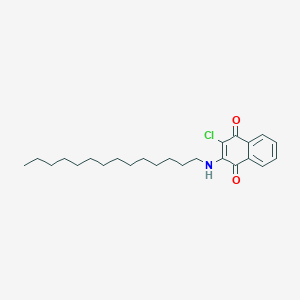
![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
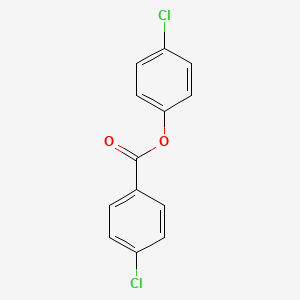
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)
